molecular formula C9H14Cl2N4O2 B7953464 1-(3-Nitropyridin-2-yl)piperazine dihydrochloride

1-(3-Nitropyridin-2-yl)piperazine dihydrochloride

Cat. No.: B7953464
M. Wt: 281.14 g/mol
InChI Key: OEZYDDYTWLEZDD-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H12N4O2. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals and research. This compound is characterized by the presence of a nitro group (-NO2) attached to the pyridine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitropyridin-2-yl)piperazine dihydrochloride can be synthesized through several synthetic routes. One common method involves the nitration of 2-pyridinamine followed by the reaction with piperazine under acidic conditions. The reaction typically requires a nitration agent such as nitric acid and sulfuric acid, and the process is conducted at controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitropyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro group and the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the nitro group to a nitroso or nitrate group.

  • Reduction: Reducing agents like iron powder or hydrogen gas can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, often using alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or nitrate esters.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

1-(3-Nitropyridin-2-yl)piperazine dihydrochloride has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological systems and processes. In medicine, it has potential applications in drug development, particularly as a precursor for pharmaceuticals targeting various diseases. In industry, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(3-Nitropyridin-2-yl)piperazine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group and the piperazine ring play crucial roles in these interactions, influencing the compound's binding affinity and biological activity. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

1-(3-Nitropyridin-2-yl)piperazine dihydrochloride can be compared with other similar compounds, such as 1-(3-chloropyridin-2-yl)piperazine dihydrochloride and 1-(6-nitropyridin-3-yl)piperazine. These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of functional groups, which influences its applications and behavior in chemical reactions.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from drug development to chemical synthesis. Understanding its properties, preparation methods, and applications can help researchers and industry professionals harness its full potential.

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.2ClH/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12;;/h1-3,10H,4-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZYDDYTWLEZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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